Methyl 2-[({[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate
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Overview
Description
Methyl 2-(2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine ring.
Formation of the Benzoate Ester: The benzoate ester is formed by esterification of benzoic acid with methanol in the presence of an acid catalyst.
Coupling Reactions: The final compound is obtained by coupling the pyrimidine-piperidine intermediate with the benzoate ester through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoate ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 2-(2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies investigating the interaction of small molecules with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-(2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine and pyrimidine rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Methyl 2-(2-{[6-methyl-2-(morpholin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
Methyl 2-(2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate is unique due to the presence of both piperidine and pyrimidine rings, which confer specific binding properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable scaffold for drug development and research.
Properties
Molecular Formula |
C20H24N4O4 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
methyl 2-[[2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetyl]amino]benzoate |
InChI |
InChI=1S/C20H24N4O4/c1-14-12-18(23-20(21-14)24-10-6-3-7-11-24)28-13-17(25)22-16-9-5-4-8-15(16)19(26)27-2/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,22,25) |
InChI Key |
HIEYQAHHRBQQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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